2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
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Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile can be compared with similar compounds like:
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile: Similar in structure but with a different position of the nitrile group.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Substituted with a bromine atom, leading to different reactivity and applications.
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-6-3-7-8(10-5-6)12-2-1-11-7/h3,5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUMBPSFICEIOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679135 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-28-9 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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